BMS-986205 - 1923833-60-6

BMS-986205

Catalog Number: EVT-263375
CAS Number: 1923833-60-6
Molecular Formula: C24H24ClFN2O
Molecular Weight: 410.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-986205 (BMS-986205) is a potent, selective, oral, once-daily inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). [, , , ] IDO1 is an intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan to kynurenine. [, ] IDO1 is overexpressed in many types of cancers and by antigen-presenting dendritic cells in the tumor microenvironment (TME). [, ] This overexpression leads to an increased production of kynurenine, which suppresses the activity and proliferation of T cells and natural killer (NK) cells, thus suppressing the immune system's ability to control tumor growth. [, , , , ] BMS-986205 acts by binding to IDO1 and blocking the kynurenine pathway, thereby promoting anti-tumor immunity. [, , , , , , , , , , , ]

Synthesis Analysis

The synthesis of BMS-986205 (BMS-986205) features several efficient telescoped processes. [] One crucial step involves the stereoselective reduction of a 4-substituted cyclohexanone. Initially, various additives were screened for this reduction. The addition of a sub-stoichiometric amount of cerium(III) chloride together with sodium borohydride proved to be the most effective method. This approach provided the desired trans-cyclohexanol in high selectivity (>16:1) and excellent conversion. [] This optimized method was successfully scaled up, initially to a 3.5 kg scale and eventually to a scale exceeding 100 kg. []

Molecular Structure Analysis

BMS-986205 (BMS-986205) contains a quinoline ring in its structure. [, ] While quinoline rings are common in many successful medications, they can be susceptible to oxidative metabolism. [] This susceptibility has driven research into finding alternative aromatic systems to potentially replace the quinoline ring and improve the metabolic stability of future IDO1 inhibitors. []

Chemical Reactions Analysis

One approach explored for radiolabeling BMS-986205 with fluorine-18 ([18F]BMS-986205) for Positron Emission Tomography (PET) imaging involved copper-mediated nucleophilic fluorination of a pinacol boronate ester precursor. [] This method was successfully optimized for semi-automated synthesis, resulting in a good radiochemical yield, high radiochemical purity, and high enantiomeric excess, making it suitable for clinical imaging studies. []

Mechanism of Action

BMS-986205 (BMS-986205) acts as a suicide inhibitor of IDO1. [] It initially binds to a solvent-exposed surface cleft located near the active site of IDO1 in an extended conformation. [] This binding event triggers a partial unfolding of the active site, leading to the release of the heme cofactor. [] Subsequently, a new binding pocket is exposed, and the inhibitor undergoes a large-scale conformational change to bind to this new site. [] This binding occurs in a high-energy kinked conformation. [] Finally, the inhibitor undergoes another significant structural rearrangement to adopt a lower-energy bent conformation, reaching its most stable binding state. [] This unique mechanism of action contributes to its exceptional efficacy and long-lasting inhibitory effect on IDO1. []

Applications
  • Investigating the role of IDO1 in tumor development and immune evasion: BMS-986205 has been used as a tool to study the role of IDO1 in the tumor microenvironment and to explore the potential of IDO1 inhibition as a therapeutic strategy for various cancers, including melanoma, bladder cancer, renal cell carcinoma, and endometrial cancer. [, , , , , , , , , , , ]

  • Evaluating the efficacy of BMS-986205 in combination with other therapies: Several preclinical and clinical studies have investigated the antitumor activity of BMS-986205 in combination with other treatments. These combination therapies often involve immune checkpoint inhibitors, such as nivolumab (anti-PD-1), as well as chemotherapy and radiotherapy. [, , , , , , , , , , , , , ]

Immunology Research:

  • Studying the role of IDO1 in immune regulation: BMS-986205 has been used to investigate the role of IDO1 in immune tolerance and to understand its involvement in various immune-related conditions beyond cancer. []

Biomarker Development:

  • Identifying predictive biomarkers for BMS-986205 treatment response: Researchers are actively exploring potential biomarkers that could help predict which patients are more likely to respond to BMS-986205, either alone or in combination therapies. []
Future Directions
  • Optimization of IDO1 inhibitors: While BMS-986205 has shown promise in clinical trials, there is ongoing research to develop more potent and selective IDO1 inhibitors with improved pharmacological properties, including better oral bioavailability, favorable pharmacokinetic profiles, and reduced potential for drug interactions. [, , , , ]

Properties

CAS Number

1923833-60-6

Product Name

Linrodostat

IUPAC Name

(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide

Molecular Formula

C24H24ClFN2O

Molecular Weight

410.9 g/mol

InChI

InChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m1/s1

InChI Key

KRTIYQIPSAGSBP-KLAILNCOSA-N

SMILES

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO

Synonyms

BMS-986205; BMS 986205; BMS986205; ONO-7701; ONO 7701; ONO7701; F-001287; F001287; F001287; Linrodostat

Canonical SMILES

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl

Isomeric SMILES

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.